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For researchers, scientists, and drug development professionals, the selection of an

appropriate surfactant is a critical step in the formulation of effective topical drug delivery

systems. Sorbitan esters, a class of non-ionic surfactants known by their trade name Span®,

are widely utilized for their emulsifying, stabilizing, and penetration-enhancing properties. This

guide provides a comparative study of different sorbitan esters, summarizing their performance

with supporting experimental data to aid in the selection of the optimal candidate for your

formulation needs.

Sorbitan esters are biodegradable and biocompatible surfactants derived from the esterification

of sorbitol with fatty acids.[1] Their versatility in forming stable emulsions and nanoformulations,

such as niosomes and microemulsions, makes them invaluable in the development of topical

therapies.[2][3] The properties of sorbitan esters, including their Hydrophilic-Lipophilic Balance

(HLB) value, vary depending on the fatty acid chain length and degree of esterification, which

in turn influences their performance in drug delivery systems.[1]

This comparative guide will delve into the experimental data on commonly used sorbitan esters

—Span 20 (sorbitan monolaurate), Span 40 (sorbitan monopalmitate), Span 60 (sorbitan

monostearate), and Span 80 (sorbitan monooleate)—examining their impact on key formulation

parameters such as encapsulation efficiency, particle size, and in vitro drug release and

permeation.
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The choice of sorbitan ester significantly impacts the physicochemical properties and,

consequently, the drug delivery efficacy of topical formulations. The following tables summarize

quantitative data from various studies, offering a comparative perspective on their performance.

Sorbitan Ester Drug
Formulation
Type

Encapsulation
Efficiency (%)

Reference

Span 20
Salbutamol

Sulphate
Niosomes 45.3 [1]

Span 40
Salbutamol

Sulphate
Niosomes 52.8

Span 60
Salbutamol

Sulphate
Niosomes 79.2

Span 80
Salbutamol

Sulphate
Niosomes 64.5

Span 60 Fluconazole Niosomes 94.12 ± 0.48

Table 1: Comparative Encapsulation Efficiency of Drugs in Niosomal Formulations with

Different Sorbitan Esters. The length of the alkyl chain of the sorbitan ester appears to

influence the encapsulation efficiency, with the longer, saturated chain of Span 60 showing the

highest entrapment for both salbutamol sulphate and fluconazole.

Sorbitan Ester Drug
Formulation
Type

Particle Size
(nm)

Reference

Span 60 - Niosomes > 1000

Tween 60 - Niosomes > 1000

Brij 72 - Niosomes 200 - 400

Table 2: Influence of Surfactant Type on the Particle Size of Niosomes. In this study, niosomes

prepared with Span 60 and Tween 60 exhibited larger particle sizes compared to those

formulated with Brij 72, highlighting the significant effect of the surfactant on vesicle size.
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Sorbitan Ester Drug
Formulation
Type

In Vitro Drug
Release (%)
after 24h

Reference

Span 20
Salbutamol

Sulphate
Niosomes 65.2

Span 40
Salbutamol

Sulphate
Niosomes 68.9

Span 60
Salbutamol

Sulphate
Niosomes 78.4

Span 80
Salbutamol

Sulphate
Niosomes 72.1

Table 3: Comparative In Vitro Release of Salbutamol Sulphate from Niosomal Formulations.

Span 60 demonstrated the most retarded drug release, suggesting its suitability for sustained-

release topical formulations.

Surfactant Drug
Formulation
Type

Permeabilit
y
Coefficient
(Kp x 10⁻³
cm/h)

Enhancing
Effect

Reference

Span 20
Diclofenac

Sodium
Carbopol Gel Not specified

Most

enhancing

Span 80
Diclofenac

Sodium
Carbopol Gel Not specified Enhancing

Tween 80
Diclofenac

Sodium
Carbopol Gel Not specified Decreased

Control
Diclofenac

Sodium
Carbopol Gel Not specified -

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1239160?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 4: Effect of Different Surfactants on the In Vitro Skin Penetration of Diclofenac Sodium.

The more hydrophobic sorbitan esters, particularly Span 20, enhanced the skin penetration of

diclofenac sodium, likely by altering the barrier properties of the skin. In contrast, the more

hydrophilic Tween 80 decreased the penetration rate.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are protocols for key experiments cited in the comparative data.

Preparation of Niosomes by Thin Film Hydration Method
This method is widely used for the preparation of niosomes.

Dissolution of Components: Accurately weighed quantities of the chosen sorbitan ester (e.g.,

Span 60) and cholesterol are dissolved in a suitable organic solvent mixture, such as

chloroform and methanol (e.g., in a 2:1 v/v ratio), in a round-bottom flask. The drug to be

encapsulated is also added at this stage.

Film Formation: The organic solvent is evaporated under reduced pressure using a rotary

evaporator at a controlled temperature (e.g., 60°C). This process leaves a thin, dry film of the

lipid and drug mixture on the inner wall of the flask.

Hydration: The thin film is hydrated with an aqueous phase (e.g., phosphate buffer of a

specific pH) by gentle agitation or vortexing. The temperature of the hydration medium is

kept above the gel-to-liquid crystal transition temperature (Tc) of the surfactant.

Vesicle Formation: The hydration process leads to the swelling of the lipid film and the

formation of multilamellar vesicles (MLVs).

Size Reduction (Optional): To obtain smaller and more uniform vesicles (unilamellar vesicles

or ULVs), the niosomal dispersion can be subjected to sonication (using a probe or bath

sonicator) or extrusion through polycarbonate membranes of a defined pore size.
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Caption: Workflow for Niosome Preparation.

In Vitro Drug Release Study using Dialysis Bag Method
This method is commonly employed to assess the release profile of a drug from a nano-carrier

system.

Preparation of Dialysis Bag: A dialysis membrane (with a specific molecular weight cut-off) is

soaked in the dissolution medium (e.g., phosphate buffer pH 7.4) for a specified period

before use.

Sample Loading: A known volume of the niosomal dispersion is placed inside the dialysis

bag, and the ends are securely tied.

Initiation of Study: The sealed dialysis bag is suspended in a beaker containing a known

volume of the dissolution medium. The beaker is placed in a water bath to maintain a

constant temperature (e.g., 37°C), and the medium is continuously stirred.

Sampling: At predetermined time intervals, aliquots of the dissolution medium are withdrawn

from the beaker.

Replacement: An equal volume of fresh dissolution medium is immediately added to the

beaker to maintain a constant volume and sink conditions.

Drug Quantification: The amount of drug in the withdrawn samples is quantified using a

suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid

Chromatography (HPLC).
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Data Analysis: The cumulative percentage of drug released is calculated and plotted against

time to determine the release profile.

In Vitro Drug Release
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Caption: In Vitro Drug Release Workflow.
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In Vitro Skin Permeation Study using Franz Diffusion
Cell
The Franz diffusion cell is a standard apparatus for assessing the permeation of drugs through

the skin from topical formulations.

Skin Preparation: Excised skin (e.g., rat, pig, or human cadaver skin) is prepared by

removing subcutaneous fat and tissue. The skin is then mounted on the Franz diffusion cell

with the stratum corneum facing the donor compartment and the dermis in contact with the

receptor medium.

Cell Assembly: The Franz diffusion cell consists of a donor compartment and a receptor

compartment. The receptor compartment is filled with a suitable receptor medium (e.g.,

phosphate buffer) and is maintained at a constant temperature (e.g., 32°C) to mimic

physiological conditions. The medium is continuously stirred.

Formulation Application: A known quantity of the topical formulation is applied to the surface

of the skin in the donor compartment.

Sampling: At specific time intervals, samples are withdrawn from the receptor compartment.

Medium Replacement: The volume of the withdrawn sample is replaced with fresh receptor

medium.

Drug Analysis: The concentration of the drug in the collected samples is determined using a

validated analytical method.

Data Calculation: The cumulative amount of drug permeated per unit area of the skin is

plotted against time. The steady-state flux (Jss) and the permeability coefficient (Kp) can be

calculated from the slope of the linear portion of the plot.
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Skin Permeation Study
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Caption: Skin Permeation Study Workflow.
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The selection of a sorbitan ester for topical drug delivery is a multifaceted decision that

depends on the specific drug, the desired release profile, and the type of formulation. The

experimental data presented in this guide indicates that:

Span 60, with its long saturated alkyl chain, often exhibits higher drug encapsulation

efficiency and provides a more sustained release, making it a suitable candidate for

controlled-release topical systems.

Span 20, being more hydrophobic, has been shown to be a more effective penetration

enhancer for certain drugs compared to other Spans and more hydrophilic surfactants like

Tween 80.

The HLB value of the sorbitan ester is a crucial parameter, with lower HLB values generally

favoring the formation of stable water-in-oil emulsions and potentially influencing skin

interactions.

By providing a consolidated overview of comparative data and detailed experimental protocols,

this guide aims to facilitate a more informed and efficient selection process for researchers and

formulators in the field of topical drug delivery. Further investigation into the specific

interactions between the drug, the chosen sorbitan ester, and other excipients is always

recommended to optimize formulation performance.
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esters-for-topical-drug-delivery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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